Eptazocine
Übersicht
Beschreibung
Eptazocin ist ein opioid-basiertes Schmerzmittel, das 1987 von Morishita in Japan eingeführt wurde . Es wirkt als gemischter κ-Opioidrezeptor-Agonist und μ-Opioidrezeptor-Antagonist . Diese Verbindung ist bekannt für ihre Fähigkeit, Schmerzen zu lindern, ohne das hohe Suchtpotenzial, das mit anderen Opioiden verbunden ist .
Herstellungsmethoden
Eptazocinhydrobromid kann durch einen neuartigen, milden und praktischen asymmetrischen Prozess ausgehend von 1-Methyl-7-methoxy-2-Tetralon unter der Katalyse von N-(p-Trifluormethylbenzyl)cinchonidiniumbromid synthetisiert werden . Die Reaktionsbedingungen werden optimiert, um das Produkt in hervorragender Gesamtausbeute und Reinheit zu erhalten . Der kommerzielle Syntheseweg beinhaltet eine traditionelle Auflösung mit der gleichzeitigen Entsorgung von 50 % der Masse des unerwünschten Isomers .
Wirkmechanismus
Target of Action
Eptazocine primarily targets the kappa opioid receptors (KOR) and mu-opioid receptors (MOR) . These receptors are part of the opioid receptor family, which plays a crucial role in pain management in the body .
Mode of Action
This compound acts as a mixed kappa opioid receptor agonist and a mu-opioid receptor antagonist . This means it activates the kappa opioid receptors and partially blocks the mu-opioid receptors . The interaction of this compound with these receptors is concentration-dependent .
Biochemical Pathways
The activation of kappa opioid receptors and the partial blocking of mu-opioid receptors by this compound lead to the inhibition of ascending pain pathways. This alters the perception of and response to pain, producing analgesia, respiratory depression, and sedation similar to opioids .
Pharmacokinetics
It’s important to note that these properties significantly impact a drug’s bioavailability and overall effectiveness .
Result of Action
This compound has been found to improve anoxic changes in cerebral energy metabolism . For instance, it has been observed to increase the glucose content in normal mice .
Biochemische Analyse
Biochemical Properties
Eptazocine plays a significant role in biochemical reactions, particularly in the modulation of pain pathways. It interacts with various enzymes, proteins, and other biomolecules. This compound binds to opioid receptors, specifically the kappa and mu receptors, which are G-protein-coupled receptors. This binding inhibits adenylate cyclase activity, leading to a decrease in the production of cyclic AMP. Additionally, this compound interacts with enzymes involved in the glycolytic pathway, such as phosphofructokinase and pyruvate kinase, influencing energy metabolism .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it modulates neurotransmitter release by inhibiting calcium influx through voltage-gated calcium channels. This inhibition reduces the release of excitatory neurotransmitters, leading to analgesia. This compound also affects gene expression by modulating transcription factors such as CREB (cAMP response element-binding protein), which plays a role in neuronal plasticity and long-term potentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with opioid receptors. This binding leads to the activation of G-proteins, which in turn inhibit adenylate cyclase. The inhibition of adenylate cyclase results in decreased levels of cyclic AMP, reducing the activity of protein kinase A (PKA). This cascade ultimately leads to the modulation of ion channels and neurotransmitter release. This compound also influences gene expression by affecting the activity of transcription factors, leading to changes in the expression of genes involved in pain modulation and neuronal function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of pain modulation and energy metabolism. In vitro studies have demonstrated that this compound can improve anoxic changes in cerebral energy metabolism, suggesting potential neuroprotective effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound provides effective analgesia without significant adverse effects. At higher doses, it can lead to toxic effects, including respiratory depression and sedation. Threshold effects have been observed, where the analgesic effects plateau at a certain dosage, and increasing the dose further does not enhance pain relief but increases the risk of adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to energy metabolism. It interacts with enzymes such as phosphofructokinase and pyruvate kinase, which are key regulators of glycolysis. This compound’s interaction with these enzymes can influence metabolic flux and alter metabolite levels, potentially improving energy metabolism under anoxic conditions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. This compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells. Its localization and accumulation in specific tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the plasma membrane, where it interacts with opioid receptors. Additionally, this compound can be found in intracellular compartments such as the endoplasmic reticulum and Golgi apparatus, where it may undergo post-translational modifications that influence its targeting and function. These modifications can direct this compound to specific cellular compartments, enhancing its therapeutic effects .
Vorbereitungsmethoden
Eptazocine hydrobromide can be synthesized through a novel, mild, and practical asymmetric process starting from 1-methyl-7-methoxy-2-tetralone under the catalysis of N-(p-trifluoromethylbenzyl)cinchonidinium bromide . The reaction conditions are optimized to obtain the product in excellent overall yield and purity . The commercial synthetic route involves traditional resolution with the concomitant discard of 50% in mass of the unwanted isomer .
Analyse Chemischer Reaktionen
Eptazocin unterliegt verschiedenen chemischen Reaktionen, darunter Alkylierung und Mannich-Cyclisierung . Die enantioselektive, durch Phasentransfer katalysierte Alkylierung von 1-Methyl-7-methoxy-2-Tetralon und eine Mannich-Reaktion werden verwendet, um die tricyclische Verbindung in acht linearen Schritten zu konstruieren . Die Optimierung der Reaktionsbedingungen wird durchgeführt, um einen praktischen Weg zu erhalten, der das Produkt in hervorragender Ausbeute und Reinheit liefert .
Wissenschaftliche Forschungsanwendungen
Eptazocin wurde umfassend als narkotisches Gegenmittel zur Linderung von postoperativen Schmerzen und Schmerzen durch Krebs eingesetzt . Es wurde auch auf seine Auswirkungen auf zerebrale Stoffwechselveränderungen untersucht, die durch die Injektion einer subletalen Dosis von Kaliumcyanid bei Mäusen verursacht wurden . Es wurde festgestellt, dass Eptazocin den Glukosespiegel bei normalen Mäusen erhöht, was darauf hindeutet, dass es anoxische Veränderungen im zerebralen Energiestoffwechsel verbessern kann .
Wirkmechanismus
Eptazocin wirkt als gemischter κ-Opioidrezeptor-Agonist und μ-Opioidrezeptor-Antagonist . Es interagiert mit Opioidrezeptoren und bewirkt eine konzentrationsabhängige Hemmung der spezifischen Bindung von [3H]-Naloxon an die synaptische Membran des Rattenhirns in Abwesenheit von Natriumkationen und Guanosintriphosphat . Diese Interaktion deutet darauf hin, dass Eptazocin als eines der Opioid-Agonisten-Antagonisten-Analgetika eingestuft wird .
Vergleich Mit ähnlichen Verbindungen
Eptazocin ähnelt anderen Opioid-Analgetika wie Pentazocin, Butorphanol und Bremazocin, die ebenfalls κ-Opioidrezeptor-Agonisten- und μ-Opioidrezeptor-Antagonisten-Aktivitäten besitzen . Eptazocin ist einzigartig in seiner Fähigkeit, anoxische Veränderungen im zerebralen Energiestoffwechsel zu verbessern, eine Eigenschaft, die bei anderen Opioidverbindungen nicht üblich ist .
Eigenschaften
IUPAC Name |
(1S,9S)-1,11-dimethyl-11-azatricyclo[7.4.1.02,7]tetradeca-2(7),3,5-trien-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-15-5-6-16(2)10-11(9-15)7-12-3-4-13(17)8-14(12)15/h3-4,8,11,17H,5-7,9-10H2,1-2H3/t11-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWQTJXNFTWSCS-IAQYHMDHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(CC(C1)CC3=C2C=C(C=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCN(C[C@@H](C1)CC3=C2C=C(C=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501024513 | |
Record name | (-)-(1S,6S)-2,3,4,5,6,7-Hexahydro-1,4-dimethyl-1,6-methano-1H-4-benzazonin-10-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501024513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72522-13-5 | |
Record name | (-)-Eptazocine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72522-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eptazocine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072522135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-(1S,6S)-2,3,4,5,6,7-Hexahydro-1,4-dimethyl-1,6-methano-1H-4-benzazonin-10-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501024513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPTAZOCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2208ZLI77S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of eptazocine?
A: this compound is an opioid analgesic with a unique profile. It acts as a mu-opioid receptor antagonist and a kappa-opioid receptor agonist. [, , ]
Q2: What are the downstream effects of this compound's interaction with opioid receptors?
A2: this compound's interaction with opioid receptors, particularly the kappa-receptor, has been linked to several downstream effects:
- Analgesia: this compound demonstrates potent analgesic effects, particularly against chemical nociceptive stimuli. [, ]
- Cerebral Protection: Studies show a protective effect against cerebral hypoxia-anoxia and ischemia, likely through the activation and/or protection of mitochondrial energy-producing systems. [, ]
- Effects on Spontaneous Movements: Unlike some opioids, this compound can increase spontaneous movements in mice, potentially mediated by its interaction with catecholaminergic neurons. []
Q3: Does this compound interact with neurotransmitter systems other than the opioid system?
A: Yes, research suggests that this compound may influence catecholaminergic and serotonergic systems. For instance, its analgesic effects are modulated by pretreatment with drugs that affect dopamine and serotonin levels. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C17H23NO with a molecular weight of 257.37 g/mol.
Q5: Is there spectroscopic data available for this compound?
A: While the provided abstracts don't include specific spectroscopic data, analytical methods like fluorescence HPLC and GC-MS have been used to quantify this compound and its metabolites. [, ] This suggests the availability of spectroscopic data, which would be found in full research articles or chemical databases.
Q6: How stable is this compound under various conditions?
A: While specific stability data is not provided in the abstracts, research mentions developing rectal dosage forms and epidural infusions of this compound, indicating the exploration of formulations to optimize its delivery and potentially enhance its stability. [, ]
Q7: What is the pharmacokinetic profile of this compound?
A: this compound's pharmacokinetics have been studied in rats. Intravenous administration reveals a three-compartment model with dose-dependent area under the curve (AUC) values. The half-life remains relatively consistent across different doses. [, ]
Q8: How does the route of administration affect this compound's pharmacokinetics?
A: The research explores various routes of administration, including intravenous, epidural, and rectal. Each route likely results in different absorption rates and bioavailability, influencing the onset and duration of action. [, , , ]
Q9: Is there a correlation between this compound's plasma concentration and its analgesic effect?
A: Yes, studies in rats show a linear relationship between the AUC of this compound's analgesic effect and its plasma concentration after intravenous administration. This suggests predictable pharmacodynamics within a specific dose range. []
Q10: Has this compound demonstrated efficacy in preclinical models of pain?
A: Yes, this compound has shown efficacy in several animal models of pain, including the acetic acid-induced writhing test, tail pressure test, and hot plate test. These models assess different types of pain, indicating a broad analgesic profile for this compound. [, , ]
Q11: Are there any clinical studies investigating the analgesic efficacy of this compound in humans?
A: While the provided abstracts don't offer details on large-scale clinical trials, research mentions using this compound for postoperative pain relief after haemorrhoidectomy and abdominal total hysterectomy. These findings suggest its potential for managing postoperative pain in humans. [, ]
Q12: Does the development of tolerance differ between this compound and other opioids like morphine or pentazocine?
A: Research suggests that tolerance development to this compound might differ from morphine and pentazocine. In mice, repeated this compound administration did not reduce its analgesic effects in some pain models. Additionally, cross-tolerance between this compound and morphine/pentazocine was not consistently observed. This suggests potential differences in the mechanisms of tolerance development. []
Q13: What drug delivery strategies have been explored for this compound?
A: Research highlights the use of epidural infusion and investigates the development of rectal dosage forms, indicating efforts to optimize this compound's delivery and potentially improve its therapeutic profile. [, ]
Q14: What analytical methods are used to characterize and quantify this compound?
A14: Various analytical methods have been employed to study this compound, including:
- Fluorescence HPLC: Used for determining plasma concentrations of this compound and its metabolites. []
- GC-MS: Used to determine this compound concentrations. []
- Electrochemical detection HPLC: Employed for simultaneous analysis of this compound and its metabolites in human plasma and urine. []
Q15: Are there any known alternatives or substitutes for this compound?
A15: this compound belongs to a class of opioid analgesics. Other medications within this class or different analgesic classes, such as NSAIDs, may serve as potential alternatives depending on the specific clinical context.
Q16: What research infrastructure and resources have been instrumental in advancing this compound research?
A16: this compound research leverages essential tools and resources in pharmaceutical science:
- Animal Models: Various animal models, including mice and rats, have been crucial for investigating its analgesic effects, mechanisms, and pharmacokinetic properties. [, , , ]
- Analytical Techniques: Techniques like HPLC and GC-MS are essential for characterizing the drug, quantifying its concentration in biological samples, and studying its metabolism. [, , ]
- In vitro Assays: Cell-based assays and isolated tissue preparations help researchers understand this compound's interaction with opioid receptors and its effects on specific cell types. []
Q17: What are some significant milestones in this compound research?
A17: Key milestones in this compound research, as highlighted in the abstracts, include:
- Discovery and early pharmacological characterization: The initial studies identifying its analgesic properties and unique receptor binding profile. [, , ]
- Exploration of clinical applications: Investigations into its potential for managing postoperative pain and its use in neuroleptanesthesia. [, , ]
- Understanding its interaction with neurotransmitter systems: Research elucidating its effects on catecholaminergic and serotonergic systems, beyond its primary action on opioid receptors. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.